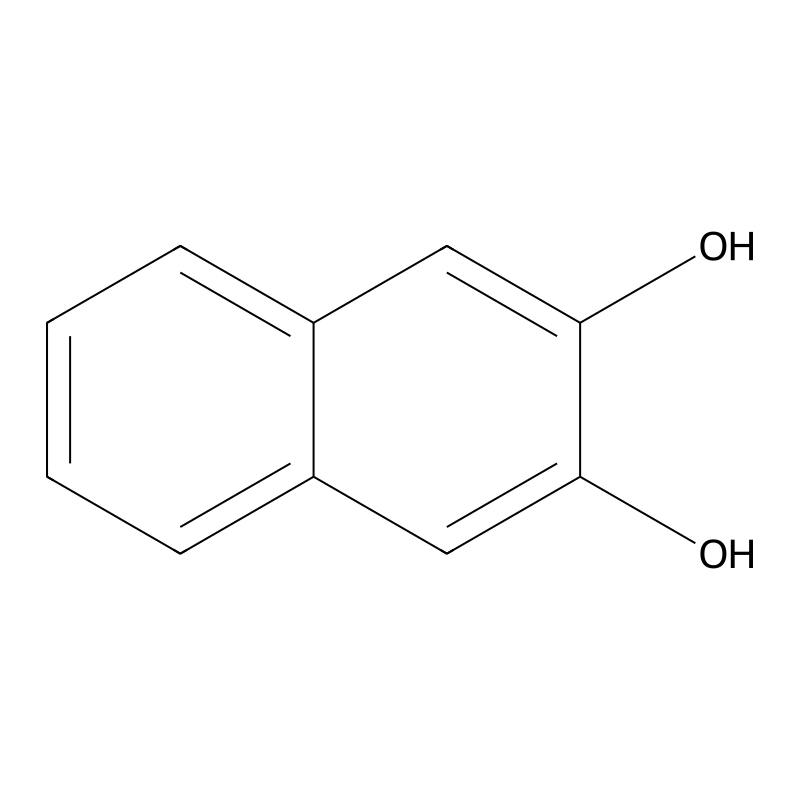

2,3-Dihydroxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

- Construction of Dinaphtho[2,1-b;2′,3′-d]furan-6-ol: 2,3-Dihydroxynaphthalene serves as a precursor in the synthesis of dinaphtho[2,1-b;2′,3′-d]furan-6-ol, a complex organic molecule with potential applications in material science []. This synthesis involves a dehydration reaction using strong acids.

Material Science:

- Surface Modification of Nanocrystalline TiO₂ Particles: 2,3-Dihydroxynaphthalene acts as a fused ring catecholate-type ligand, capable of modifying the surface properties of nanocrystalline titanium dioxide (TiO₂) particles []. This modification can enhance the photocatalytic activity of TiO₂, making it potentially useful in areas like water purification and degradation of pollutants.

Environmental Chemistry:

- Chemical Speciation of Iron in Seawater: 2,3-Dihydroxynaphthalene can act as an adsorptive and competing ligand during the chemical speciation of iron in seawater using a technique called cathodic stripping voltammetry []. This research helps understand the various forms of iron present in seawater and their interactions with other environmental factors.

Flame Retardant Development:

- Synthesis of Cyclotriphosphazene Derivatives: 2,3-Dihydroxynaphthalene plays a role in the synthesis of cyclotriphosphazene derivatives, which are being explored as potential non-halogen flame retardants []. These flame retardants offer an alternative to traditional halogenated options, which raise concerns about environmental and health risks.

2,3-Dihydroxynaphthalene, also known as naphthalene-2,3-diol, is a polyhydroxy phenol characterized by two hydroxyl groups located at the ortho positions of the naphthalene ring. Its molecular formula is CHO, and it has a molecular weight of 160.17 g/mol. This compound appears as an off-white to reddish-white powder and exhibits notable chemical properties, such as forming a dark blue complex with iron(III) chloride .

- Oxidative Coupling: It can undergo asymmetric oxidative coupling polymerization using copper(I)-bisoxazoline complexes as catalysts, resulting in poly(2,3-dihydroxy-1,4-naphthylene) with a continuous bi-2-naphthol structure .

- Amination: The compound can be aminated to form 2-amino-3-naphthol at 140°C and 2,3-naphthalenediamine at 240°C .

- Coupling Reactions: It couples with diazotized anilines at the 1- or 1,4-positions to produce various derivatives .

Research indicates that 2,3-dihydroxynaphthalene exhibits significant biological activities. It has been associated with antioxidant properties and potential applications in pharmaceuticals due to its ability to scavenge free radicals. Additionally, it has been reported to interact with biological systems involving iron speciation, which may have implications in environmental and biomedical contexts .

Several methods exist for synthesizing 2,3-dihydroxynaphthalene:

- Caustic Fusion: This method involves the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid followed by treatment with dilute sulfuric acid under pressure .

- Acid Desulfonation: Another approach is the acid desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid .

The applications of 2,3-dihydroxynaphthalene are diverse:

- Dyes and Pigments: It is used in the production of dyes and pigments due to its chromophoric properties.

- Fluorescent Whiteners: The compound serves as a fluorescent whitening agent in various materials.

- Tanning Agents: It is utilized in the tanning industry.

- Antioxidants and Antiseptics: Its antioxidant properties make it suitable for use in cosmetics and pharmaceuticals .

Recent studies have explored the interactions of 2,3-dihydroxynaphthalene with metal oxides. For instance, it has been shown to form five-membered ring structures with iron(III) on the surface of iron oxide nanorods. This interaction enhances photoanodic signal transduction capabilities in electrochemical applications .

Several compounds share structural similarities with 2,3-dihydroxynaphthalene. Below is a comparison highlighting its uniqueness:

| Compound Name | Hydroxyl Position | Unique Features |

|---|---|---|

| 1,2-Dihydroxynaphthalene | Ortho | Exhibits different reactivity patterns compared to 2,3-dihydroxynaphthalene. |

| 1,4-Dihydroxynaphthalene | Para | Less soluble in organic solvents; different biological activity profile. |

| Naphthalenediol (general) | Varies | Includes isomers like 1-hydroxy and 4-hydroxy derivatives with distinct properties. |

The unique positioning of hydroxyl groups in 2,3-dihydroxynaphthalene contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Dates

Impact of phenolic compounds on Meloidogyne incognita in vitro and in tomato plants

Denilson F Oliveira, Viviane A Costa, Willian C Terra, Vicente P Campos, Pacelli M Paula, Samuel J MartinsPMID: 30790574 DOI: 10.1016/j.exppara.2019.02.009

Abstract

Exposing second-stage juveniles (J2) of Meloidogyne incognita in vitro to a phenolic compound sometimes fails to cause J2 mortality, but in tests in vivo the same compound may reduce the infectivity and population of the nematode. This work aimed to study the effect of phenolic compounds on M. incognita through in vitro and in vivo assays. In the in vitro assay 49 phenolic compounds were screened for their toxicity to M. incognita J2. As a result, D-(-)-4-hydroxyphenylglycine, t-butylhydroquinone, L-3-(3,4-dihydroxyphenyl)alanine, sesamol, 2,4-dihydroxyacetophenone, and p-anisaldehyde increased the J2 mortality. These compounds presented, respectively, the following lethal concentrations to 50% of J2 (LC): 365, 352, 251, 218, 210, and 85 μg/mL, while Carbofuran (positive control) had 150 μg/mL. However, none of these compounds were efficient in controlling the nematode in inoculated tomato plants, even when 2.77-fold of their LC

were used. Although inactive in the in vitro test at 500 μg/mL, hydroquinone (3.5 mg per plant) reduced M. incognita population and galls by up to 99% to levels similar to the nematicide Carbofuran (1.2 mg per plant). Additionally, hydroquinone increased the root weight when compared to the negative and positive controls, water/NaOH and Carbofuran, respectively. In this study, we showed that some phenolic compounds, hydroquinone in particular, revealed a potential new option for the control of M. incognita.

Phase II metabolism in human skin: skin explants show full coverage for glucuronidation, sulfation, N-acetylation, catechol methylation, and glutathione conjugation

Nenad Manevski, Piet Swart, Kamal Kumar Balavenkatraman, Barbara Bertschi, Gian Camenisch, Olivier Kretz, Hilmar Schiller, Markus Walles, Barbara Ling, Reto Wettstein, Dirk J Schaefer, Peter Itin, Joanna Ashton-Chess, Francois Pognan, Armin Wolf, Karine LitherlandPMID: 25339109 DOI: 10.1124/dmd.114.060350

Abstract

Although skin is the largest organ of the human body, cutaneous drug metabolism is often overlooked, and existing experimental models are insufficiently validated. This proof-of-concept study investigated phase II biotransformation of 11 test substrates in fresh full-thickness human skin explants, a model containing all skin cell types. Results show that skin explants have significant capacity for glucuronidation, sulfation, N-acetylation, catechol methylation, and glutathione conjugation. Novel skin metabolites were identified, including acyl glucuronides of indomethacin and diclofenac, glucuronides of 17β-estradiol, N-acetylprocainamide, and methoxy derivatives of 4-nitrocatechol and 2,3-dihydroxynaphthalene. Measured activities for 10 μM substrate incubations spanned a 1000-fold: from the highest 4.758 pmol·mg skin(-1)·h(-1) for p-toluidine N-acetylation to the lowest 0.006 pmol·mg skin(-1)·h(-1) for 17β-estradiol 17-glucuronidation. Interindividual variability was 1.4- to 13.0-fold, the highest being 4-methylumbelliferone and diclofenac glucuronidation. Reaction rates were generally linear up to 4 hours, although 24-hour incubations enabled detection of metabolites in trace amounts. All reactions were unaffected by the inclusion of cosubstrates, and freezing of the fresh skin led to loss of glucuronidation activity. The predicted whole-skin intrinsic metabolic clearances were significantly lower compared with corresponding whole-liver intrinsic clearances, suggesting a relatively limited contribution of the skin to the body's total systemic phase II enzyme-mediated metabolic clearance. Nevertheless, the fresh full-thickness skin explants represent a suitable model to study cutaneous phase II metabolism not only in drug elimination but also in toxicity, as formation of acyl glucuronides and sulfate conjugates could play a role in skin adverse reactions.Quantification of iron in seawater at the low picomolar range based on optimization of bromate/ammonia/dihydroxynaphtalene system by catalytic adsorptive cathodic stripping voltammetry

Luis Miguel Laglera, Juan Santos-Echeandía, Salvatore Caprara, Damiano MonticelliPMID: 23339679 DOI: 10.1021/ac303621q

Abstract

A new analytical protocol for the challenging analysis of total dissolved iron at the low picomolar level in oceanic waters suitable for onboard analysis is presented. The method is based on the revision of the adsorptive properties of the iron/2,3-dihydroxynaphthalene (Fe/DHN) complexes on the hanging mercury drop electrode with catalytic enhancement by bromate ions. Although it was based on a previously proposed reagent combination, we show here that the addition of an acidification/alkalinization step is essential in order to cancel any organic complexation, and that an extra increment of the pH to 8.6-8.8 leads to the definition of a preconcentration-free procedure with the lowest detection limit described up to now. For total dissolved iron analysis, samples were acidified to pH 2.0 in the presence of 30 μM DHN and left to equilibrate overnight. A 10 mL sample was subsequently buffered to a pH of ∼8.7 in the presence of 20 mM bromate: a 60 s deposition at 0 V led to a sensitivity of 34 nA nM(-1) min(-1), a 4-fold improvement over previous methods, that translated in a limit of detection of 5 pM (2-20 fold improvement). Several tests proved that a nonreversible reaction in the time scale of the analysis, triggered by the acidification/alkalinization step, was behind the signal magnification. The new method was validated onboard via the analysis of reference material and via intercalibration against flow injection analysis-chemiluminescence on Southern Ocean surface samples.Tris(spiroborate)-type anionic nanocycles

Hiroshi Danjo, Natsuyo Mitani, Yusuke Muraki, Masatoshi Kawahata, Isao Azumaya, Kentaro Yamaguchi, Toshifumi MiyazawaPMID: 22488886 DOI: 10.1002/asia.201200162

Abstract

Full circle: New cyclic tris(spiroborate)s were prepared as molecular recognition modules for nanometer-sized cationic guests. These cyclophanes were simply prepared by treating corresponding bis(2,3-dihydroxynaphthalene)s with an equimolar amount of boric acid. The molecular recognition ability of these cyclic spiroborates was estimated in solution and crystal phases by the use of [Ir(tpy(2))](3+) as a typical example of a cationic guest.A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrix

Sandip Bhowmik, Uday MaitraPMID: 22465938 DOI: 10.1039/c2cc30904a

Abstract

Chemically synthesized "pro-sensitizers" release the sensitizer in the presence of lipase or β-glucosidase, triggering a significant luminescence response from a lanthanide based hydrogel.The syntheses and characterizations of molybdenum(VI) complexes with catechol and 2,3-dihydroxynaphthalene, and the structure-effect relationship in their in vitro anticancer activities

Jun Feng, Xiao-ming Lu, Guo Wang, Shi-zhen Du, Yi-feng ChengPMID: 22691976 DOI: 10.1039/c2dt30395g

Abstract

The reactions of (NH(4))(2)Mo(2)O(7)·2H(2)O with polyhydroxy phenols (catechol or 2,3-dihydroxynaphthalene) and ethylenediamine (en), trimethylenediamine (tn), 1,2-propanediamine (pn), triethylamine (Et(3)N) respectively, in the mixed-solvent of MeCN-EtOH-amine, have resulted in five molybdenum(VI) complexes, (enH(2))[Mo(VI)O(3)(cat)(en)] (1), (tnH(2))[Mo(VI)O(3)(cat)(tn)] (2), (enH)(2)[Mo(VI)O(2)(cat)(2)](en)(0.5) (3), (pnH(2))(2)[Mo(VI)O(2)(cat)(2)] (4) and (HNEt(3))(2)[Mo(VI)O(2)(C(10)H(8)O(2))(2)] (5), of which the structural features were investigated by X-ray diffraction. MTT assay tests indicated that their inhibition ratios against human cancer cells decreased in the order: (1) ≈ (2) > (3) ≈ (4) > (5), i.e. the activities decreased when the chelation number or the size of the aromatic ligand increased, which was consistent with the Gibbs free energies (ΔG) determined from theoretical computations by Gaussian 03. The mechanisms behind this trend were discussed preliminarily.Terminal group effects on the fluorescence spectra of europium(III) nitrate complexes with a family of amide-based 2,3-dihydroxynaphthalene derivatives

Ke-Wei Lei, Wei-Sheng LiuPMID: 16524760 DOI: 10.1016/j.saa.2005.10.028

Abstract

Three ligands 2,2'-[2,3-naphthylenebis(oxy)]-bis(N,N-diethyl(acetamide)) (L(a)), 2,2'-[2,3-naphthylenebis(oxy)]-bis(N,N-diisopropyl(acetamide)) (L(b)) and 2,2'-[2,3-naphthylenebis(oxy)]-bis(N,N-dibutyl(acetamide)) (L(c)) and their europium(III) nitrate complexes were synthesized. The complexes were characterized by elemental analysis, IR, fluorescence spectroscopy and conductivity. The europium atoms are coordinated by O-atoms from CO, Ar-O-C. With the difference of the ligands, the solid fluorescent intensities of the Eu complexes vary regularly. Some factors that influencing the fluorescent intensity were discussed.The multidrug efflux regulator TtgV recognizes a wide range of structurally different effectors in solution and complexed with target DNA: evidence from isothermal titration calorimetry

María-Eugenia Guazzaroni, Tino Krell, Antonia Felipe, Raquel Ruiz, Cuixiang Meng, Xiaodong Zhang, María-Trinidad Gallegos, Juan L RamosPMID: 15767250 DOI: 10.1074/jbc.M500783200

Abstract

TtgV modulates the expression of the ttgGHI operon, which encodes an efflux pump that extrudes a wide variety of chemicals including mono- and binuclear aromatic hydrocarbons, aliphatic alcohols, and antibiotics of dissimilar chemical structure. Using a 'lacZ fusion to the ttgG promoter, we show that the most efficient in vivo inducers were 1-naphthol, 2,3-dihydroxynaphthalene, 4-nitrotoluene, benzonitrile, and indole. The thermodynamic parameters for the binding of different effector molecules to purified TtgV were determined by isothermal titration calorimetry. For the majority of effectors, the interaction was enthalpy-driven and counterbalance by unfavorable entropy changes. The TtgV-effector dissociation constants were found to vary between 2 and 890 mum. There was a relationship between TtgV affinity for the different effectors and their potential to induce gene expression in vivo, indicating that the effector binding constant is a major determinant for efficient efflux pump gene expression. Equilibrium dialysis and isothermal titration calorimetry studies indicated that a TtgV dimer binds one effector molecule. No evidence for the simultaneous binding of multiple effectors to TtgV was obtained. The binding of TtgV to a 63-bp DNA fragment containing its cognate operator was tight and entropy-driven (K(D) = 2.4 +/- 0.35 nm, DeltaH = 5.5 +/- 0.04 kcal/mol). The TtgV-DNA complex was shown to bind 1-napthol with an affinity comparable with the free soluble TtgV protein, K(D) = 4.8 +/- 0.19 and 3.0 +/- 0.15 mum, respectively. The biological relevance of this finding is discussed.[The synthesis, 1H NMR and IR study of [(n-Bu)4N]2[Mo2O5(OC10H6O)2] and [(n-Bu)4N]2[Mo4O10 (OC10H6O)2(OCH3)2]]

Xiao-ming Lu, Hui-ju Zhu, Han-zhen Yuan, Xi-an MaoPMID: 12940021 DOI:

Abstract

The title organo-molybdate derivatives are synthesized and their IR, 1H NMR spectra have been determined and the relations between the structures and the 1H NMR and IR parameters have been studied. The results indicate that the red shift of the IR frequency of Mo-O-Mo in [(n-Bu)4N]2[Mo2O5(OC10H6O)2] (complex I) takes place to compare with that in [(n-Bu)4N]2[Mo4O10 (OC10H6O)2(OCH3)2] (complex II) and lower filed shift of 1H NMR of the aromatic H atoms in complex II occurs as contrasted to that in the complex I. It is found also the organo-molybdate derivatives are very sensitive to the acidity of the chemical system.Hydrolytic metal with a hydrophobic periphery: titanium(IV) complexes of naphthalene-2,3-diolate and interactions with serum albumin

Arthur D Tinoco, Emily V Eames, Christopher D Incarvito, Ann M ValentinePMID: 18710217 DOI: 10.1021/ic800529v